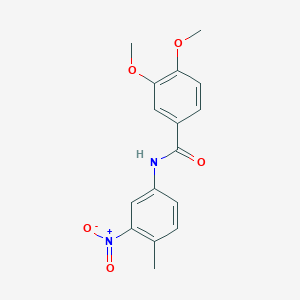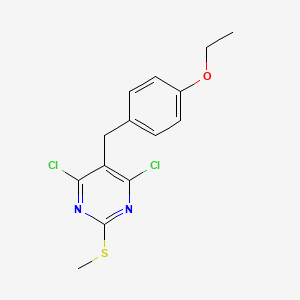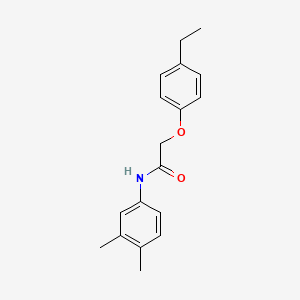
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PBD, and it has been widely used in various fields, including biology, chemistry, and medicine.
Mechanism of Action
The mechanism of action of PBD is based on its ability to bind to DNA and RNA. PBD binds to the minor groove of DNA and RNA, causing a change in the conformation of the nucleic acid. This change in conformation can lead to the inhibition of DNA and RNA synthesis, which can be used in various applications, including cancer treatment.
Biochemical and Physiological Effects
PBD has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. PBD has also been shown to have anti-inflammatory and antioxidant properties, which can be used in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PBD in lab experiments is its unique photophysical properties, which make it an excellent fluorescent probe for various applications. However, one of the limitations of using PBD is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are various future directions for the use of PBD in scientific research. One of the main areas of focus is the development of new materials, such as organic light-emitting diodes and solar cells. PBD can also be used in the development of new cancer treatments, as it has been shown to induce apoptosis in cancer cells. Additionally, PBD can be used in the development of new imaging techniques, such as super-resolution microscopy.
Conclusion
In conclusion, 2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a unique compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields, including biology, chemistry, and medicine. PBD has been shown to have various biochemical and physiological effects and has been used in various applications, including cancer treatment and the development of new materials. There are various future directions for the use of PBD in scientific research, and it is expected that this compound will continue to play an important role in scientific research in the future.
Synthesis Methods
The synthesis of PBD involves the reaction of 4-methoxy-4'-bromobiphenyl with 2-methylphenylhydrazine to form the intermediate product, which is then reacted with cyanogen bromide to form the final product. This method has been well established and has been used to produce PBD in large quantities for scientific research.
Scientific Research Applications
PBD has been widely used in scientific research due to its unique photophysical properties. This compound has been used as a fluorescent probe for various applications, including DNA sequencing, protein labeling, and cell imaging. PBD has also been used in the development of new materials, such as organic light-emitting diodes and solar cells.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-5-3-4-6-20(15)22-24-23-21(26-22)18-9-7-16(8-10-18)17-11-13-19(25-2)14-12-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCTFPVFKKIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Methoxybiphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)

![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)